Holmium(3+) acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

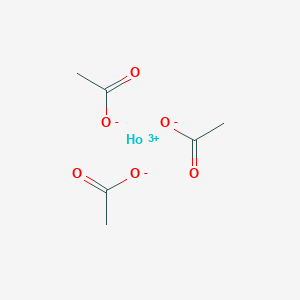

Holmium(3+) acetate, also known as holmium(III) acetate, is the acetate salt of the rare earth element holmium. It has the chemical formula Ho(CH₃COO)₃ and is typically found in a crystalline form. This compound is soluble in water and is known for its pale-yellow color. This compound is used in various applications, including the manufacture of ceramics, glass, phosphors, and as a dopant in garnet lasers .

Métodos De Preparación

Holmium(3+) acetate can be synthesized through several methods:

Dissolution of Holmium Oxide in Acetic Acid: The most common method involves dissolving holmium oxide (Ho₂O₃) in hot acetic acid.

Reaction with Holmium Hydroxide or Carbonate: This compound can also be prepared by reacting holmium hydroxide (Ho(OH)₃) or holmium carbonate (Ho₂(CO₃)₃) with acetic acid.

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Catalytic Applications

Holmium(3+) acetate as a precursor for holmium oxide : Holmium acetate serves as an effective precursor for synthesizing holmium oxide (Ho2O3). The decomposition process involves thermal treatments that lead to the formation of nanostructured holmium oxide, which is characterized by its high electrical conductivity and catalytic properties. Studies have shown that holmium oxide exhibits dual functionality as a catalyst, facilitating dehydration and dehydrogenation reactions at elevated temperatures .

Table 1: Thermal Decomposition Characteristics of Holmium Acetate

| Temperature (°C) | Phase Transition | Observations |

|---|---|---|

| 150 | Dehydration | Complete dehydration of holmium acetate |

| 500 | Formation of Ho2O3 | Nanocrystalline phase detected |

| 700 | Stabilization | High-resistivity characteristics observed |

Materials Science

Nanostructured Materials : Holmium acetate is utilized in the synthesis of nanostructured materials, particularly in the production of nanoparticles for various applications, including electronics and optoelectronics. The controlled thermal decomposition of holmium acetate facilitates the creation of uniform nanoparticles that can be used in thin films and coatings .

Case Study: Synthesis of Holmium Phosphate Nanoparticles : Research has demonstrated that holmium acetate can be used to produce holmium phosphate nanoparticles (HoPO4). These nanoparticles have been investigated for their potential as negative contrast agents in magnetic resonance imaging (MRI). The study highlighted their favorable characteristics, such as high relaxivity values, making them suitable for enhanced imaging applications .

Medical Applications

Therapeutic Uses : Holmium isotopes, particularly 166Ho, are employed in targeted radionuclide therapies for treating malignancies. The use of holmium acetate in formulating therapeutic microspheres has shown promising results in clinical studies, demonstrating significant tumor volume reduction in patients with various cancers .

Table 2: Summary of Clinical Findings on Holmium-based Therapies

| Study Reference | Patient Population | Treatment Outcome |

|---|---|---|

| Kim et al. (2006) | Small hepatocellular carcinoma | Complete tumor necrosis in 80.8% |

| Huh et al. (2005) | Recurrent cystic brain tumors | Positive response in 70% |

Electrochemical Applications

Recent studies have explored the electrochemical properties of holmium ions derived from holmium acetate. These investigations reveal that holmium exhibits favorable electrochemical activity on glassy carbon electrodes, highlighting its potential use in sensors and energy storage devices .

Mecanismo De Acción

The mechanism of action of holmium(3+) acetate involves its ability to form stable coordination complexes. In therapeutic applications, holmium-166, derived from this compound, emits beta-minus particles that target and destroy tumor cells. The emitted gamma photons enable visualization and quantification of the isotope distribution in vivo using imaging techniques such as single-photon emission computed tomography (SPECT) and magnetic resonance imaging (MRI) .

Comparación Con Compuestos Similares

Holmium(3+) acetate can be compared with other rare earth metal acetates, such as:

Dysprosium(3+) acetate (Dy(CH₃COO)₃): Similar to this compound, dysprosium(3+) acetate is used in the manufacture of ceramics and as a dopant in various applications.

Erbium(3+) acetate (Er(CH₃COO)₃): Erbium(3+) acetate is used in similar applications, including the manufacture of glass and ceramics.

Lanthanum(3+) acetate (La(CH₃COO)₃): Lanthanum(3+) acetate is used in the production of catalysts and in various industrial applications.

This compound is unique due to its specific applications in therapeutic microspheres for radionuclide therapy and its high magnetic susceptibility, which makes it useful in imaging techniques .

Propiedades

Número CAS |

25519-09-9 |

|---|---|

Fórmula molecular |

C2H4HoO2 |

Peso molecular |

224.98 g/mol |

Nombre IUPAC |

acetic acid;holmium |

InChI |

InChI=1S/C2H4O2.Ho/c1-2(3)4;/h1H3,(H,3,4); |

Clave InChI |

QMLCWJXHEAJHMT-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ho+3] |

SMILES canónico |

CC(=O)O.[Ho] |

Key on ui other cas no. |

25519-09-9 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.